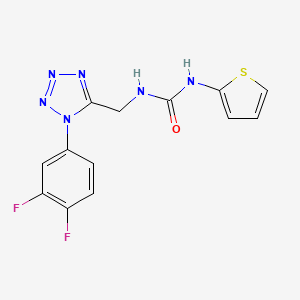

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a thiophen-2-yl moiety. The compound’s structure integrates key pharmacophores: the tetrazole ring, known for its metabolic stability and hydrogen-bonding capabilities , and the 3,4-difluorophenyl group, which enhances lipophilicity and bioavailability through electron-withdrawing effects . The thiophene substituent may influence electronic properties and binding interactions compared to phenyl-based analogs .

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N6OS/c14-9-4-3-8(6-10(9)15)21-11(18-19-20-21)7-16-13(22)17-12-2-1-5-23-12/h1-6H,7H2,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZYWOLTABZEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization

Biological Activity

The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a member of the tetrazole and thiourea family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.32 g/mol. The structure features a tetrazole ring, a difluorophenyl group, and a thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₂N₆O |

| Molecular Weight | 344.32 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action for This compound involves interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring enhances binding affinity to these targets, potentially modulating various biochemical pathways. For instance, the compound may exhibit inhibitory effects on certain protein kinases or enzymes involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For example, compounds structurally related to This compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that related compounds had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against different cancer types .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Tetrazoles have been reported to possess antibacterial properties against resistant strains. For instance, derivatives similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in laboratory settings . The dual mechanism of action—targeting bacterial cell wall synthesis and inhibiting metabolic pathways—enhances its efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Study 1: Anticancer Efficacy

A study investigating a related tetrazole compound demonstrated significant anticancer activity with an IC50 value of 25 μM against the MDA-MB-231 breast cancer cell line. The study concluded that structural modifications involving the tetrazole ring could enhance potency .

Study 2: Antibacterial Activity

Research on a series of thiourea derivatives revealed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity. This suggests that similar modifications in This compound could yield potent antimicrobial agents .

Comparison with Similar Compounds

Table 3: Spectral Data for Representative Compounds

Key Observations:

- IR Spectroscopy: The target compound’s IR spectrum would show characteristic N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1250 cm⁻¹), consistent with difluorophenyl analogs .

- $^1$H-NMR: Thiophene protons are expected downfield (δ 6.5–7.5), distinct from phenyl signals in analogs like ’s 4-fluorophenyl derivative (δ 7.6–6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.